Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
Overview
Description
Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid typically involves the Corey–Chaykovsky reaction. This reaction involves the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound with a yield of approximately 70% . The reaction conditions generally include the use of an inert atmosphere and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters or amides, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity or disrupt microbial cell membranes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[fluorene-9,9’-xanthene]: Used in the development of hole-transporting materials for OLEDs and photovoltaic devices.
Spiroindole and Spirooxindole Scaffolds: Important in drug design due to their bioactivity against cancer cells and microbes.
Uniqueness
Spiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15(18)14-9-16(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZATNRMFWPRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297513 | |
Record name | spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-23-9 | |
Record name | NSC116461 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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